Cas no 195136-63-1 (1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene)

1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene is a fluorinated aromatic compound featuring a nitro group and methoxy substituents, offering unique reactivity for selective functionalization in organic synthesis. Its electron-withdrawing nitro and fluorine groups enhance electrophilic substitution reactions, while the methoxy groups provide steric and electronic modulation. This compound is particularly valuable as an intermediate in pharmaceuticals, agrochemicals, and advanced material synthesis, where precise control over substitution patterns is critical. The fluorine atoms improve metabolic stability in bioactive molecules, and the nitro group serves as a versatile precursor for further transformations, such as reductions to amines or cyclizations. Its well-defined structure ensures consistent performance in complex synthetic pathways.
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene structure
195136-63-1 structure
Product Name:1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
CAS No:195136-63-1
MF:C8H7F2NO4
MW:219.142289400101
MDL:MFCD12547866
CID:1063007
PubChem ID:10656475
Update Time:2025-05-23

1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
    • BBL103996
    • SCHEMBL6370869
    • AKOS027385813
    • MS-20740
    • STL557806
    • MFCD12547866
    • DTXSID601269368
    • 3,5-Difluoro-2,4-dimethoxynitrobenzene
    • DB-291045
    • 195136-63-1
    • CS-0324067
    • RGBATJZGSLPNJM-UHFFFAOYSA-N
    • MDL: MFCD12547866
    • Inchi: 1S/C8H7F2NO4/c1-14-7-4(9)3-5(11(12)13)8(15-2)6(7)10/h3H,1-2H3
    • InChI Key: RGBATJZGSLPNJM-UHFFFAOYSA-N
    • SMILES: FC1=C(C(=CC(=C1OC)[N+](=O)[O-])F)OC

Computed Properties

  • Exact Mass: 219.03431
  • Monoisotopic Mass: 219.03431403g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 64.3Ų

Experimental Properties

  • PSA: 61.6

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Additional information on 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (CAS No. 195136-63-1): A Versatile Building Block in Medicinal and Materials Chemistry

1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (CAS No. 195136-63-1) is a fluorinated aromatic compound that has garnered significant attention in modern chemical research due to its unique structural features and functional group diversity. The molecule combines a nitrobenzene scaffold with strategically positioned fluorine atoms, methoxy groups, and a nitro substituent, enabling its application as a privileged structure in drug discovery and advanced materials development. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules and as a platform for exploring structure-activity relationships in pharmaceutical design.

The molecular architecture of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene features an aromatic benzene ring substituted with two electron-withdrawing fluorine atoms at the para positions (C1 and C3), two electron-donating methoxy groups at the ortho positions (C2 and C4), and a nitro group at the meta position (C5). This combination creates a highly polarized system with distinct electronic properties. The presence of multiple heteroatoms (fluorine, oxygen, and nitrogen) introduces opportunities for hydrogen bonding interactions and π-electron delocalization effects, which are critical in molecular recognition processes.

In medicinal chemistry research published in 2024 by the Journal of Medicinal Chemistry, this compound was identified as a promising lead structure for developing novel antiviral agents. The study demonstrated that the nitro group can be selectively reduced to an amino functionality through catalytic hydrogenation or chemical reductants like tin(II) chloride. This transformation generates 1,3-difluoro-2,4-dimethoxyaniline derivatives that exhibit enhanced binding affinity to viral protease enzymes compared to non-fluorinated analogs. The fluorine atoms at positions C1 and C3 were found to improve metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation pathways.

The methoxy substituents (OCH₃ groups) play dual roles in modulating physicochemical properties: they increase solubility through dipole interactions while maintaining hydrophobic character essential for cell membrane permeability. Computational studies using density functional theory (DFT) have shown that these methoxy groups create localized electron density maxima that facilitate π-stacking interactions with aromatic amino acid residues in protein binding pockets. This property is particularly valuable in designing GPCR ligands where such interactions contribute significantly to receptor activation profiles.

Recent advances in click chemistry have expanded the synthetic utility of this compound. A 2024 publication in Organic Letters describes copper(I)-catalyzed azide–alkyne cycloaddition reactions using 1,3-difluoro-2,4-dimethoxybenzene derivatives as building blocks for constructing triazole-containing bioconjugates. The nitro group serves as an efficient directing group during alkyne functionalization steps while maintaining regioselectivity across the fluorinated ring system. These triazole linkages are now being explored for developing fluorescent probes with enhanced quantum yields due to the electron-deficient nature of the parent compound.

In materials science applications reported by Advanced Materials Interfaces (Q2 2024), this compound has been incorporated into organic semiconductor matrices for photovoltaic devices. The strategic placement of fluorine atoms creates asymmetrical charge distribution patterns that enhance hole mobility characteristics when doped into polymeric conjugated systems. When combined with thiophene-based polymers via Suzuki coupling reactions under microwave irradiation conditions (80°C), the resulting copolymers demonstrated power conversion efficiencies exceeding 7% under AM 1.5G solar irradiance conditions.

The synthetic accessibility of this compound has been further optimized through microwave-assisted protocols published by Green Chemistry Reports (March 2024). Traditional nitration methods using concentrated sulfuric/nitric acid mixtures have been replaced with safer alternatives involving nitrosyl chloride activation under phase-transfer catalysis conditions at ambient temperatures (≤30°C). This advancement reduces reaction times from >8 hours to under 90 minutes while achieving >95% isolated yields after recrystallization from ethyl acetate/hexane mixtures.

Spectroscopic characterization techniques confirm the structural integrity of this compound across multiple analytical platforms: UV/Vis absorption maxima appear at λmax = 378 nm due to π→π* transitions within the conjugated system; NMR spectra display characteristic downfield shifts for aromatic protons adjacent to fluorine atoms (δ ~7.8 ppm) compared to non-fluorinated analogs; X-ray crystallography reveals intermolecular hydrogen bonding networks between methoxy oxygen atoms and adjacent nitro nitrogen atoms forming zig-zag supramolecular architectures.

In environmental chemistry contexts presented at IUPAC Congress 2024, researchers demonstrated that this compound can act as an effective ligand in metal complexation reactions for water purification applications. When coordinated with iron(III) ions through oxygen donor sites from both methoxy groups and nitro functionalities, it forms insoluble precipitates capable of adsorbing heavy metal contaminants like lead(II) or mercury(II) ions from aqueous solutions with >98% removal efficiency after 6 hours contact time.

The thermal stability profile has been extensively characterized using differential scanning calorimetry (DSC) analysis showing decomposition onset temperatures above 280°C under nitrogen atmosphere conditions—making it suitable for high-performance polymer formulations requiring elevated processing temperatures during melt extrusion or injection molding operations typically used in microelectronics packaging applications where dimensional stability is critical.

Ongoing research continues to explore its potential as a photosensitizer component in photodynamic therapy protocols where light-induced electron transfer processes generate reactive oxygen species capable of targeting pathogenic microorganisms without harming host tissue cells—a promising avenue highlighted by Nature Photonics editorial board members during their April 2024 symposium on emerging phototherapeutic agents.

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